

Application Note: Allyl Glycinate as a Chiral Building Block in Asymmetric Synthesis

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Compound of Interest

Compound Name: *Allyl glycinate*

CAS No.: 59765-55-8

Cat. No.: B1596498

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Strategic Overview

In modern drug discovery, access to enantiopure non-proteinogenic amino acids is a bottleneck. **Allyl Glycinate** (Glycine Allyl Ester) serves as a premier "pro-chiral" nucleophile. Unlike methyl or t-butyl esters, the allyl ester offers a unique advantage: it is stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc/Boc solid-phase synthesis, yet it can be removed under neutral conditions via Palladium(0) catalysis.

This guide covers two core workflows:

- The "Creator" Workflow: Using **Allyl Glycinate** as a template to synthesize chiral -amino acids via Asymmetric Phase Transfer Catalysis (PTC).
- The "Architect" Workflow: Utilizing the allyl handle for orthogonal deprotection and Ring-Closing Metathesis (RCM) in peptidomimetics.

Mechanism: Asymmetric Phase Transfer Catalysis (PTC)

The most powerful application of **allyl glycinate** is in the O'Donnell Amino Acid Synthesis. Here, the achiral glycine unit is activated as a benzophenone imine (Schiff base). The acidity of the

-proton is enhanced (

), allowing deprotonation by mild bases (e.g., KOH, CsOH) at the interface of a biphasic system.

A chiral Phase Transfer Catalyst (typically a Cinchona alkaloid derivative or Maruoka catalyst) facilitates the transfer of the enolate across the interface and controls the facial selectivity of the alkylation.

Pathway Diagram: The Asymmetric Alkylation Cycle



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Figure 1: Mechanism of Asymmetric Phase Transfer Alkylation. The chiral cation (Q) extracts the enolate into the organic phase, shielding one face from the electrophile.*

Experimental Protocols

Protocol A: Preparation of the O'Donnell Schiff Base

Objective: Synthesis of Benzophenone Imine of Glycine Allyl Ester.

Reagents:

- Glycine Allyl Ester Hydrochloride (1.0 eq)
- Benzophenone Imine (1.05 eq)
- Dichloromethane (DCM) (anhydrous)
- Triethylamine (TEA) (2.0 eq) or mild aqueous base

Procedure:

- Suspension: Suspend Glycine Allyl Ester HCl (10 mmol) in DCM (50 mL) at room temperature (RT).
- Imine Formation: Add Benzophenone Imine (10.5 mmol).
- Neutralization: Add TEA (20 mmol) dropwise. The solution will become cloudy as TEA·HCl precipitates.
- Reaction: Stir at RT for 12–18 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).
- Workup: Filter off the amine salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
- Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Et₂O if necessary, though the crude oil is often sufficient for alkylation (purity).

Protocol B: Asymmetric Alkylation (Cinchona-Derived PTC)

Objective: Enantioselective synthesis of an
-alkylated amino acid allyl ester.

Reagents:

- Schiff Base (from Protocol A) (1.0 eq)
- Alkyl Halide (RX) (1.2 eq) (e.g., Benzyl bromide, Allyl bromide)
- Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)
- Base: 50% aq. KOH
- Solvent: Toluene (or Toluene/CHCl₃ 7:3)

Procedure:

- Setup: In a reaction vial, dissolve the Schiff Base (1.0 mmol) and Catalyst (0.1 mmol) in Toluene (5 mL).
- Cooling: Cool the mixture to 0°C (low temperature enhances enantioselectivity).
- Initiation: Add the Alkyl Halide (1.2 mmol).
- Base Addition: Vigorously stir the mixture and add 50% aq. KOH (0.5 mL) in one portion.
- Agitation: Stir vigorously at 0°C. Critical: High stirring rates are essential for efficient phase transfer.
- Monitoring: Monitor consumption of starting material by HPLC (Chiralcel OD-H column). Reaction time is typically 4–24 hours.
- Workup: Dilute with Et₂O (20 mL), wash with water (3 x 10 mL). Dry organic phase and concentrate.
- Hydrolysis (Optional): To release the free amino acid ester, treat the alkylated imine with 1N HCl/THF (1:2) for 2 hours at RT.

Application: Orthogonal Deprotection & Peptide Stapling

The allyl ester is not just a passive protecting group; it is a strategic handle. In Peptide Stapling, two Allylglycine residues (synthesized via Protocol B using allyl bromide as the

electrophile) are incorporated into a peptide chain. Ring-Closing Metathesis (RCM) then locks the peptide into a bioactive helical conformation.

Protocol C: Palladium-Catalyzed Allyl Deprotection

Objective: Removal of the allyl ester without affecting acid-labile (Boc) or base-labile (Fmoc) groups.

Mechanism: Pd(0) coordinates to the allyl alkene, forming a

-allyl complex. A nucleophilic scavenger (morpholine or phenylsilane) attacks the -allyl ligand, releasing the carboxylate.

Reagents:

- Substrate: Allyl-protected peptide/amino acid (1.0 eq)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Scavenger: Morpholine (10 eq) or Phenylsilane (2 eq)
- Solvent: DCM or THF (degassed)

Procedure:

- Degassing: Dissolve substrate in dry DCM under Argon. Oxygen inhibits the catalytic cycle.
- Catalyst Addition: Add Pd(PPh₃)₄. The solution must remain yellow; darkening indicates catalyst decomposition (oxidation).
- Scavenger: Add Morpholine.
- Reaction: Stir at RT for 30–60 minutes.
- Workup:
 - For small molecules: Flash chromatography.

- For Solid Phase: Wash resin with DCM, then solution of sodium diethyldithiocarbamate (0.02 M in DMF) to remove residual Palladium (which appears as a black precipitate).

Workflow Diagram: RCM & Deprotection Strategy

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Figure 2: Workflow for generating stapled peptides using Allylglycine residues, followed by orthogonal deprotection.

Data Summary: Protecting Group Orthogonality

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Sources

- 1. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
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